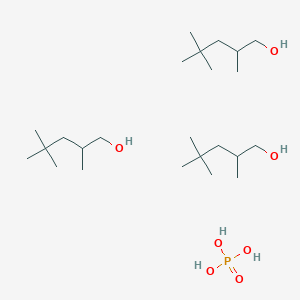
Phosphoric acid;2,4,4-trimethylpentan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphoric acid;2,4,4-trimethylpentan-1-ol is a compound that combines the properties of phosphoric acid and 2,4,4-trimethylpentan-1-olIt is commonly used in various industrial applications, including fertilizers, food additives, and cleaning agents . 2,4,4-Trimethylpentan-1-ol, on the other hand, is an organic compound with the chemical formula C₈H₁₈O. It is a fatty alcohol used in the synthesis of various chemical products .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphoric acid;2,4,4-trimethylpentan-1-ol involves the reaction of phosphoric acid with 2,4,4-trimethylpentan-1-ol. This reaction typically occurs under controlled conditions to ensure the proper formation of the desired compound. The reaction can be represented as follows:
[ \text{H}_3\text{PO}_4 + \text{C}8\text{H}{18}\text{O} \rightarrow \text{this compound} ]
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using high-purity reagents and optimized reaction conditions. The process may include steps such as distillation, purification, and quality control to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions
Phosphoric acid;2,4,4-trimethylpentan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into simpler forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure optimal yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoric acid derivatives, while reduction may produce simpler alcohols or hydrocarbons .
Scientific Research Applications
Phosphoric acid;2,4,4-trimethylpentan-1-ol has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in studies involving enzyme activity and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects and drug delivery systems.
Industry: Utilized in the production of specialty chemicals, coatings, and adhesives
Mechanism of Action
The mechanism of action of phosphoric acid;2,4,4-trimethylpentan-1-ol involves its interaction with molecular targets and pathways. In biological systems, it may act as a phosphate donor, participating in phosphorylation reactions that regulate various cellular processes. The compound’s effects are mediated through its ability to bind to specific enzymes and receptors, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
Phosphoric acid: A mineral acid with similar chemical properties but lacks the organic component.
2,4,4-Trimethylpentan-1-ol: An organic alcohol with similar structural features but without the acidic properties of phosphoric acid.
Uniqueness
Phosphoric acid;2,4,4-trimethylpentan-1-ol is unique due to its combination of acidic and alcoholic properties, making it versatile for various applications. Its dual functionality allows it to participate in a broader range of chemical reactions and interactions compared to its individual components .
Properties
CAS No. |
129877-64-1 |
|---|---|
Molecular Formula |
C24H57O7P |
Molecular Weight |
488.7 g/mol |
IUPAC Name |
phosphoric acid;2,4,4-trimethylpentan-1-ol |
InChI |
InChI=1S/3C8H18O.H3O4P/c3*1-7(6-9)5-8(2,3)4;1-5(2,3)4/h3*7,9H,5-6H2,1-4H3;(H3,1,2,3,4) |
InChI Key |
LPXSWFXVGYZNLK-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(C)(C)C)CO.CC(CC(C)(C)C)CO.CC(CC(C)(C)C)CO.OP(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


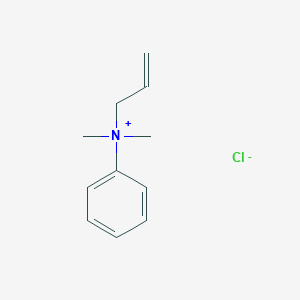
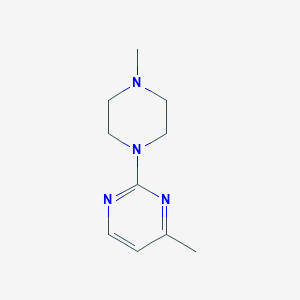
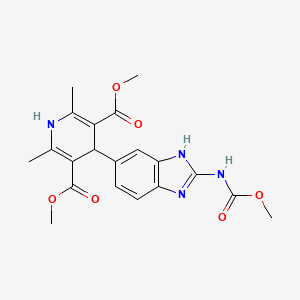
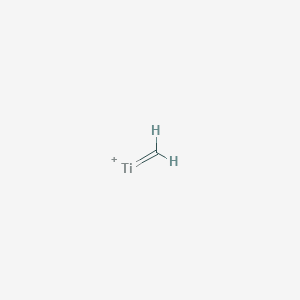
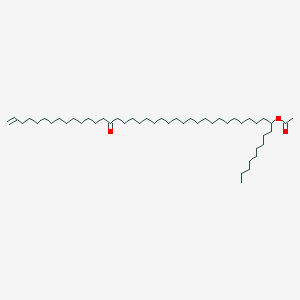
![7-(5-Ethylnonan-2-yl)-5-[2-(4-nitrophenyl)hydrazinylidene]quinolin-8(5H)-one](/img/structure/B14288393.png)
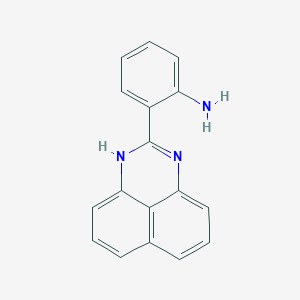
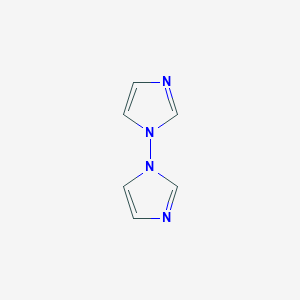
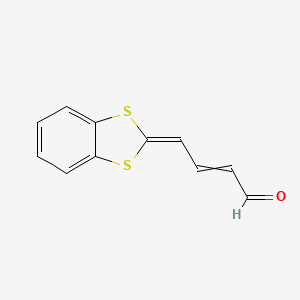
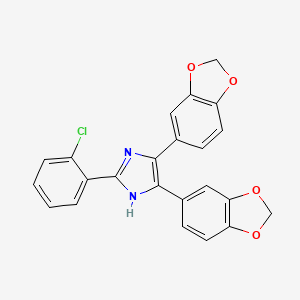
![{Bis[2-(2,4,4-trimethylpentan-2-yl)phenoxy]phosphorothioyl}carbamic acid](/img/structure/B14288425.png)
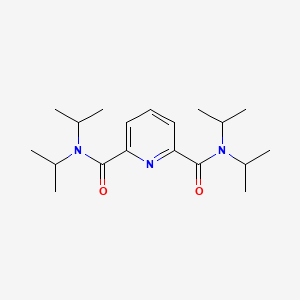
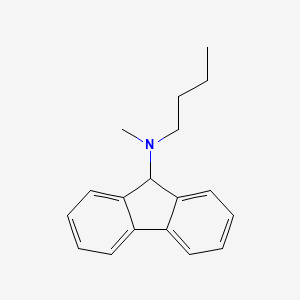
![1-(4-Isothiocyanatophenyl)-4-octylbicyclo[2.2.2]octane](/img/structure/B14288448.png)
